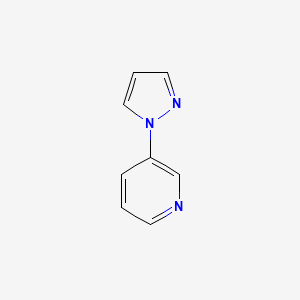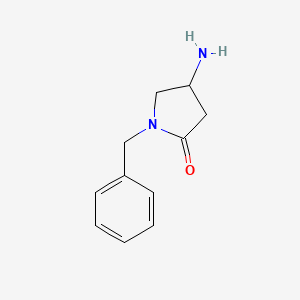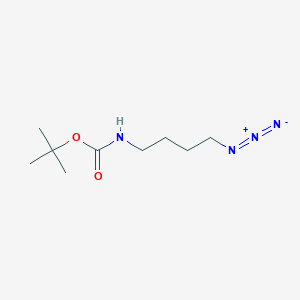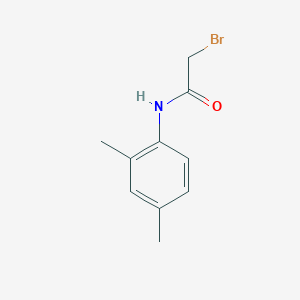
3-(1H-吡唑-1-基)吡啶
描述
3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has a variety of applications in the fields of medicinal chemistry and drug discovery. It is a derivative of the parent compound pyridine and has a pyrazole ring attached to the pyridine nucleus. 3-(1H-pyrazol-1-yl)pyridine is a versatile and important building block for the synthesis of various biologically active molecules. It has been used in the synthesis of a wide range of biologically active molecules, including inhibitors of enzymes, anti-cancer agents, and anti-inflammatory agents.
科学研究应用
杂环化合物的合成
化合物3-(1H-吡唑-1-基)吡啶由于其多功能的吡唑环,经常用于合成各种杂环化合物。 该环作为构建具有潜在生物活性的复杂分子的支架 。吡唑部分以其在具有治疗特性的化合物中的普遍存在而闻名,使其成为药物化学中宝贵的构建块。
药物化学和药物发现
在药物发现中,3-(1H-吡唑-1-基)吡啶衍生物因其药理特性而被研究。 它们特别被研究用于其作为激酶抑制剂的潜力,激酶抑制剂可以在治疗癌症和其他细胞信号通路失调的疾病中发挥关键作用 。
农业化学应用
3-(1H-吡唑-1-基)吡啶中发现的吡唑环在农业化学中也很重要。它被纳入用作除草剂、杀虫剂和杀菌剂的化合物中。 已知吡唑的结构基序与害虫和杂草中的各种生物靶标相互作用,为作物提供有效的保护 。
配位化学
在配位化学中,3-(1H-吡唑-1-基)吡啶被用作配体,与金属形成配合物。 这些配合物具有多种应用,包括催化、光学材料以及作为研究金属酶的模型 。
有机金属化学
该化合物在有机金属化学中也很重要,它可以作为双齿配体,通过吡啶和吡唑氮原子与金属中心配位。 这种双重配位能力允许创建稳定的有机金属骨架,在催化和材料科学中具有潜在的应用 。
生物有机和药物化学
3-(1H-吡唑-1-基)吡啶衍生物已被合成并评估其抗肿瘤活性。 它们是正在进行的研究的一部分,旨在开发新的化学治疗剂,这些药物可以选择性地靶向癌细胞,而不会损害健康组织 。
作用机制
- The primary target of 3-(1H-pyrazol-1-yl)pyridine is Lm-PTR1 , which stands for Leishmania major pteridine reductase 1 . Lm-PTR1 is an enzyme involved in the folate biosynthesis pathway.
- The role of Lm-PTR1 is to reduce dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4), an essential cofactor for various enzymes, including nitric oxide synthases (NOS) .
Target of Action
生化分析
Biochemical Properties
3-(1H-pyrazol-1-yl)pyridine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound can act as a ligand for transition metal complexes, which are often used as catalysts in biochemical reactions . Additionally, 3-(1H-pyrazol-1-yl)pyridine has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites . This interaction can lead to the modulation of enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of 3-(1H-pyrazol-1-yl)pyridine on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(1H-pyrazol-1-yl)pyridine can modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Furthermore, it has been reported to alter the expression of genes related to oxidative stress and inflammation . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-(1H-pyrazol-1-yl)pyridine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 3-(1H-pyrazol-1-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrazol-1-yl)pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation . Long-term studies have also indicated that 3-(1H-pyrazol-1-yl)pyridine can have sustained effects on cellular function, including persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrazol-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
3-(1H-pyrazol-1-yl)pyridine is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, 3-(1H-pyrazol-1-yl)pyridine has been shown to affect the levels of key metabolites involved in oxidative stress and inflammation .
Transport and Distribution
The transport and distribution of 3-(1H-pyrazol-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-(1H-pyrazol-1-yl)pyridine within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 3-(1H-pyrazol-1-yl)pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 3-(1H-pyrazol-1-yl)pyridine can be found in the nucleus, where it can interact with transcription factors and other nuclear proteins .
属性
IUPAC Name |
3-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYGWOUDNVDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463991 | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25700-12-3 | |
| Record name | 3-(1H-Pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the linking mode between 3-(1H-pyrazol-1-yl)pyridine and carbazole affect the material's properties and performance in PhOLEDs?
A1: The research demonstrates that the way 3-(1H-pyrazol-1-yl)pyridine and carbazole are linked significantly influences the optoelectronic properties of the resulting bipolar host material. [] By changing the linkage from ortho- (o-CzPyPz) to meta- (m-CzPyPz) or para- (p-CzPyPz), the researchers were able to tune the triplet energy levels and thereby influence the color and efficiency of light emission in PhOLEDs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)







![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)